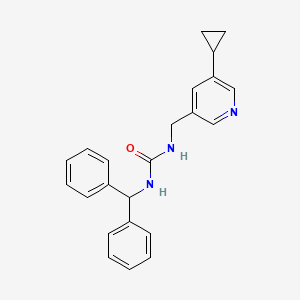

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c27-23(25-15-17-13-21(16-24-14-17)18-11-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVDDTVADJCVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea typically involves the following steps:

Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through the reaction of benzhydryl chloride with an appropriate amine under basic conditions.

Cyclopropylpyridine Intermediate: The cyclopropyl-substituted pyridine can be synthesized via cyclopropanation of a pyridine derivative using reagents such as diazomethane or cyclopropylcarbene.

Coupling Reaction: The final step involves the coupling of the benzhydryl intermediate with the cyclopropylpyridine intermediate in the presence of a urea derivative, typically under mild heating and catalytic conditions.

Industrial Production Methods

Industrial production of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring or the benzhydryl moiety are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea has garnered attention for its potential therapeutic applications, particularly in the following areas:

-

Cancer Treatment :

- Preclinical studies have shown that this compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the inhibition of specific enzymes or pathways associated with tumor growth and survival.

-

Neurological Disorders :

- Research indicates that the compound may exhibit neuroprotective effects by modulating inflammatory pathways relevant to neurodegenerative diseases. Animal models have demonstrated its ability to reduce inflammation and protect neuronal cells from damage.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of 1-benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is crucial for its development as a therapeutic agent. Studies suggest that the compound possesses favorable pharmacokinetic properties that could enhance its therapeutic index, making it a viable candidate for further clinical investigation.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, leading to reduced symptoms associated with conditions like cancer and inflammation.

- Receptor Modulation : The compound could act on various receptors, influencing cellular signaling pathways critical for maintaining homeostasis or responding to pathological conditions.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

-

Cancer Treatment :

- In vitro studies demonstrated that 1-benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea inhibits cell proliferation across multiple cancer cell lines, indicating its potential as an anticancer agent.

-

Neuroprotective Effects :

- Animal studies have suggested that the compound may provide neuroprotective benefits by modulating inflammatory pathways associated with neurodegenerative diseases, potentially offering new avenues for treatment.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Key Observations :

- The benzhydryl group increases molecular weight and LogP significantly compared to phenyl-substituted analogs, reducing aqueous solubility.

- The cyclopropyl substituent on pyridine enhances lipophilicity (LogP = 4.2) relative to unsubstituted pyridine (LogP = 3.8) or methylpyridine derivatives (LogP = 2.5). This suggests improved membrane permeability but lower solubility.

- Compared to 3-Acetylpyridine, the cyclopropyl group in the target compound likely reduces metabolic oxidation susceptibility, enhancing stability .

Biological Activity

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a synthetic organic compound with the molecular formula C23H23N3O. It is characterized by a benzhydryl group, a cyclopropyl-substituted pyridine ring, and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases such as cancer, inflammation, and neurological disorders.

Chemical Structure and Properties

The structural uniqueness of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea contributes to its biological activity. The compound's IUPAC name is 1-benzhydryl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea, and its InChI identifier is InChI=1S/C23H23N3O/c27-23(25-15-17-13-21(16-24-14-17)18-11-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H2,25,26,27).

The biological activity of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing various cellular pathways. For instance, it may inhibit enzymes involved in disease pathways, thereby alleviating symptoms associated with conditions like cancer and inflammation.

Biological Studies and Applications

Research on this compound has highlighted several key areas of interest:

Medicinal Chemistry

1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is being investigated for its potential as a therapeutic agent. Its unique structural features may confer distinct pharmacological properties compared to related compounds. Studies have focused on its efficacy in modulating biological responses associated with inflammation and cancer.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the effects of the drug on the body) of this compound is crucial for its development as a therapeutic agent. Research indicates that the compound exhibits favorable properties that could enhance its therapeutic index .

Case Studies

Several case studies have explored the efficacy of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea in preclinical models:

- Cancer Treatment : In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Animal studies indicated that the compound may offer neuroprotective benefits by modulating inflammatory pathways associated with neurodegenerative diseases .

Comparison with Similar Compounds

The biological activity of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(2-(5-cyclopropyl-pyridin)-4-yloxymethyl)urea | Pyrazole ring instead of pyridine | Anticancer properties |

| 1-Benzhydryl-3-(2-(5-cyclopropyl-pyridin)-imidazolyl)ethylurea | Imidazole ring | Neuroprotective effects |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea, and how is its structural identity confirmed?

- Methodology : The compound is synthesized via multi-step organic reactions, typically involving:

- Coupling reactions : Urea formation through isocyanate intermediates or carbodiimide-mediated coupling .

- Purification : Column chromatography or recrystallization to isolate the product.

- Structural confirmation :

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopropane integrity.

- Mass spectrometry (MS) for molecular weight validation.

- Single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., as demonstrated for analogous urea derivatives in ).

Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?

- Methodology :

- Enzyme inhibition assays : Use fluorometric or colorimetric substrates to assess binding affinity to target enzymes (e.g., kinases, proteases).

- Cell viability assays (e.g., MTT or ATP-based luminescence) to evaluate cytotoxicity .

- Dose-response curves to determine IC₅₀ values, ensuring replicates (n ≥ 3) and controls (e.g., DMSO vehicle) to minimize artifacts.

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea?

- Methodology :

- Identify critical variables : Reaction temperature, solvent polarity, catalyst loading, and stoichiometry.

- Design a 2^k factorial experiment (k = number of variables) to assess main effects and interactions .

- Response surface methodology (RSM) to model nonlinear relationships and identify optimal conditions.

- Example: A 2⁴ design with 16 runs could reduce reaction time by 40% while improving yield by 25% .

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for this compound?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins, prioritizing key residues (e.g., catalytic sites).

- Molecular dynamics simulations (50–100 ns trajectories) to assess stability of ligand-receptor complexes.

- Free energy calculations (MM-PBSA/GBSA) to quantify binding affinities and reconcile discrepancies between in vitro and in silico data .

Q. What strategies address conflicting reports on this compound’s biological activity across cell lines?

- Methodology :

- Meta-analysis : Systematically compare experimental conditions (e.g., cell passage number, culture media, assay endpoints) across studies .

- Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target pathways influencing activity.

- Orthogonal assays : Validate hits using alternative methods (e.g., thermal shift assays for target engagement) .

Q. How can researchers integrate this compound into a theoretical framework for kinase inhibition studies?

- Methodology :

- Hypothesis-driven design : Link its benzhydryl group to allosteric modulation theories (e.g., conformational selection in kinases).

- Comparative analysis : Benchmark against known inhibitors (e.g., staurosporine) using kinetic binding assays (SPR/ITC) to classify inhibition type (competitive/non-competitive) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.